Sodium 4-hydroxybenzenesulfonate dihydrate
Overview
Description
Phenolsulphonate sodium, also known as sodium phenolsulfonate, is a sodium salt of phenolsulfonic acid. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing. It is known for its antimicrobial and deodorant properties, making it a valuable ingredient in personal care products .
Mechanism of Action
Target of Action
Sodium 4-hydroxybenzenesulfonate dihydrate is known to mediate its effects through the neural anti-inflammatory pathway . The primary targets of this compound are two types of acetylcholine receptors located in the small intestine .
Mode of Action
The compound interacts with these acetylcholine receptors, leading to the activation of myenteric plexus neurons . This activation triggers the release of acetylcholine (ACh), which then induces an anti-inflammatory action .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the neural anti-inflammatory pathway . The downstream effects of this pathway activation include the reduction of inflammation in the small intestine .
Result of Action
The primary result of the action of this compound is the reduction of inflammation in the small intestine . This is achieved through the activation of the neural anti-inflammatory pathway and the subsequent release of acetylcholine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place . These precautions help maintain the compound’s stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenolsulphonate sodium can be synthesized through several methods:
Sulfonation of Phenol: Phenol is reacted with sulfuric acid to produce phenolsulfonic acid, which is then neutralized with sodium hydroxide to form phenolsulphonate sodium.
Pyrolysis of Sodium Benzene Sulfonate: Benzene sulfonic acid is reacted with aqueous sodium hydroxide, and the resulting salt is fused with solid sodium hydroxide at high temperatures to yield sodium phenoxide.
Industrial Production Methods: Industrial production of phenolsulphonate sodium typically involves the sulfonation of phenol followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Phenolsulphonate sodium undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenolsulphonate sodium activates the aromatic ring, making it highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate (Fremy’s salt).
Electrophilic Aromatic Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives
Reduction: Hydroquinones
Scientific Research Applications
Phenolsulphonate sodium has numerous applications in scientific research:
Comparison with Similar Compounds
Phenolsulphonate sodium is similar to other sulfonated aromatic compounds, such as:
Benzenesulfonic Acid: Both compounds are sulfonated aromatic compounds, but phenolsulphonate sodium has an additional hydroxyl group, making it more reactive in certain chemical reactions.
Toluene Sulfonic Acid: Similar in structure but with a methyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: Phenolsulphonate sodium’s unique combination of a hydroxyl group and a sulfonate group makes it highly versatile in various chemical reactions and applications, particularly in antimicrobial and deodorant formulations .
Properties
IUPAC Name |
sodium;4-hydroxybenzenesulfonate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONATFNYJWFNK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892559 | |
Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20049 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
10580-19-5 | |
Record name | Phenolsulphonate sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenolsulfonic acid, sodium salt dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM P-PHENOLSULFONATE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NH81N759Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the structural characterization of Sodium 4-hydroxybenzenesulfonate dihydrate?
A1: this compound is an organic compound with the molecular formula C6H9NaO6S. [] Its structure comprises a benzene ring with a hydroxyl group (-OH) at the para position and a sulfonate group (-SO3Na) also attached to the ring. As a dihydrate, two water molecules are associated with each molecule of the compound.
Q2: How does this compound interact with Lanthanide ions and what are the implications?
A2: this compound acts as a ligand, coordinating with Lanthanide ions (Ln) like Terbium (Tb), Erbium (Er), and Ytterbium (Yb) to form one-dimensional framework compounds. [] This interaction is facilitated by the oxygen atoms in the hydroxyl and sulfonate groups of the this compound molecule, which act as binding sites for the Ln ions. The resulting compounds exhibit luminescent properties, making them potentially valuable for applications in areas like display technologies and biological imaging.
Q3: Can you elaborate on the catalytic application of this compound in polymer synthesis?
A3: this compound plays a crucial role in synthesizing a new polynorbornene with highly fluorinated sulfonic acid groups. [] This involves a two-step process. First, hydrogenated poly(N-pentafluorophenyl-norbornene-5,6-dicarboximide) is prepared. Then, it reacts with this compound, introducing sulfonic acid groups onto the polymer backbone. These sulfonic acid groups are known for their hydrophilic nature and can significantly alter the properties of the resulting polymer. This method highlights the potential of this compound in modifying polymers for specific applications.
Q4: What are the limitations of this compound as a catalyst?
A4: Research indicates that this compound might not be the most effective catalyst for certain reactions. For instance, in the solvent-free preparation of SEBS–g–polycarbonate copolymers, this compound showed limited catalytic activity compared to other catalysts like Tin (II) bis(2-ethylhexanoate) (SnOct2) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). [] The study found that this compound did not effectively catalyze the grafting reactions, leading to insignificant changes in the properties of the resulting copolymer.
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